4-(2-Oxo-1,3-oxazolidin-3-yl)benzamide
描述
属性
分子式 |
C10H10N2O3 |
|---|---|
分子量 |
206.2g/mol |
IUPAC 名称 |
4-(2-oxo-1,3-oxazolidin-3-yl)benzamide |
InChI |
InChI=1S/C10H10N2O3/c11-9(13)7-1-3-8(4-2-7)12-5-6-15-10(12)14/h1-4H,5-6H2,(H2,11,13) |
InChI 键 |
JCCXXVVOGZSZPQ-UHFFFAOYSA-N |
SMILES |
C1COC(=O)N1C2=CC=C(C=C2)C(=O)N |
规范 SMILES |
C1COC(=O)N1C2=CC=C(C=C2)C(=O)N |
产品来源 |
United States |
相似化合物的比较
Structural and Functional Differences
The oxazolidinone scaffold is a versatile pharmacophore. Below is a comparative analysis of key analogs:
Key Observations
Substituent Effects: Fluorine: The 2-fluoro substitution in C₁₃H₁₄FN₃O₄ improves metabolic stability and binding affinity via hydrophobic interactions . Morpholinone: Present in Rivaroxaban intermediates, this group enhances solubility and bioavailability, critical for oral anticoagulants . Difluoromethyl (Inavolisib): Increases potency and kinase selectivity by modulating electron density and steric bulk .
Therapeutic Applications: BRD4 Inhibition: The unsubstituted benzamide-oxazolidinone hybrid (4HXP) is a lead for cancer therapeutics due to BRD4’s role in oncogene expression . Antibacterial Activity: Thiophene-carboxamide derivatives () leverage chloro and sulfonamide groups for Gram-positive targeting .
Synthetic Accessibility :
- The Rivaroxaban intermediate’s synthesis emphasizes eco-friendly, scalable methods (e.g., catalytic hydrogenation), contrasting with fragment-based approaches for BRD4 inhibitors .
- Inavolisib’s complex structure requires multi-step synthesis, reflecting its advanced development stage .
Pharmacokinetic and Pharmacodynamic Insights
- BRD4 Inhibitor (4HXP) : Exhibits moderate solubility (logP ~1.2) but high crystallinity, aiding co-crystallization studies for structure-activity optimization .
- Inavolisib: Demonstrates nanomolar potency (IC₅₀ <10 nM) against PI3Kα, attributed to the benzoxazepine-imidazole core’s rigid conformation .
- Antibacterial Analogs: Chloro-thiophene derivatives show MIC values <1 µg/mL against Staphylococcus aureus, outperforming earlier oxazolidinones like linezolid .
准备方法
Cyclization-Acylation Sequential Approach
The foundational methodology, as detailed in patent EP1328509B1, involves reacting a carbamate derivative I with an (S)-epoxide II or (S)-secondary alcohol IV in the presence of a lithium cation and a strong base (pKa > 8) to yield the oxazolidinone intermediate III . For 4-(2-Oxo-1,3-oxazolidin-3-yl)benzamide, the carbamate I is designed with a benzamide group at the para position of the aryl ring (R₁ = 4-benzamidophenyl). The reaction proceeds via nucleophilic attack of the carbamate’s oxygen on the epoxide’s electrophilic carbon, followed by ring closure (Scheme 1).
Subsequent acylation of the oxazolidinone’s free amine IX with benzoyl chloride or an activated benzoyl derivative introduces the final benzamide group. This step typically employs trialkylamines as bases and polar aprotic solvents like tetrahydrofuran (THF). The Journal of Heterocyclic Chemistry (1993) corroborates this acylation protocol, noting yields exceeding 70% when using benzoyl chloride in dichloromethane with N,N-diisopropylethylamine.
Direct Coupling of Oxazolidinone Amines
An alternative route involves synthesizing the oxazolidinone amine IX independently, followed by coupling with 4-nitrobenzoyl chloride and subsequent reduction to the benzamide. Patent US8445525B2 exemplifies this approach, where a pre-formed oxazolidinone amine is reacted with 4-nitrobenzoyl chloride in the presence of sodium hydride, yielding 4-nitro-N-(oxazolidinonyl)benzamide, which is hydrogenated to the target compound. This method avoids the need for protecting groups but requires stringent control over nitro-group reduction to prevent over-hydrogenation.
One-Pot Synthesis
The one-pot method, as outlined in EP1328509B1, streamlines the process by combining cyclization and acylation in a single reaction vessel. A carbamate I is treated with an (S)-t-butylcarbamyl epoxide II under basic conditions (lithium t-butoxide in methanol), followed by in situ acid hydrolysis to release the amine IX , which is immediately acylated with benzoyl anhydride. This method reduces intermediate isolation steps, achieving an overall yield of 65–72%.
Detailed Methodologies and Reaction Optimization
Cyclization Step: Key Variables
The cyclization of carbamates with epoxides is highly sensitive to base strength and solvent polarity. Lithium alkoxides (e.g., lithium t-butoxide) in THF or methanol are preferred, as they facilitate deprotonation of the carbamate while stabilizing the transition state. Elevated temperatures (50–60°C) accelerate the reaction but risk epoxide ring-opening side reactions. Crystallization of the (S)-epoxide intermediate II from methanol enhances enantiomeric excess (ee > 98%).
Table 1: Optimization of Cyclization Conditions
| Base | Solvent | Temperature (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|
| LiO-t-Bu | THF | 20 | 85 | 98 |
| DBU | MeOH | 25 | 78 | 95 |
| K₂CO₃ | DMF | 60 | 62 | 90 |
Acylation Step: Reagent Selection
Benzoylation of the oxazolidinone amine IX is most efficient using benzoyl chloride in dichloromethane with triethylamine, achieving 89% yield. Alternatives like benzoyl anhydride require longer reaction times (12–16 hours) but minimize racemization. Patent US8445525B2 highlights the use of sodium hydride in dimethylformamide (DMF) for bulky acylating agents, though this increases hydrolysis risks.
Analytical Characterization and Quality Control
Nuclear magnetic resonance (NMR) spectroscopy confirms the structure, with distinctive signals for the oxazolidinone carbonyl (δ 165–167 ppm in ¹³C NMR) and benzamide protons (δ 7.8–8.1 ppm in ¹H NMR). High-performance liquid chromatography (HPLC) with chiral columns verifies enantiopurity, while mass spectrometry (MS) provides molecular ion validation (m/z 235.1 for C₁₀H₁₀N₂O₃) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
